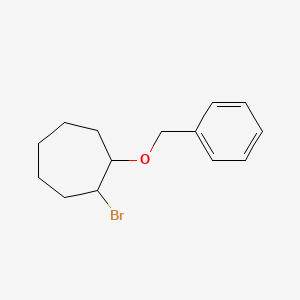

1-(Benzyloxy)-2-bromocycloheptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Benzyloxy)-2-bromocycloheptane is an organic compound that features a seven-membered cycloheptane ring substituted with a benzyloxy group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromocycloheptane typically involves the bromination of 1-(Benzyloxy)cycloheptane. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the 2-position of the cycloheptane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and efficient mixing are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-bromocycloheptane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Potassium Permanganate (KMnO4): Used for oxidation reactions.

Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 1-(Benzyloxy)-2-hydroxycycloheptane or 1-(Benzyloxy)-2-aminocycloheptane can be formed.

Oxidation Products: Products like 1-(Benzyloxy)cycloheptanone.

Reduction Products: Products like 1-(Benzyloxy)cycloheptane or 1-(Benzyl)cycloheptane.

Scientific Research Applications

1-(Benzyloxy)-2-bromocycloheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-bromocycloheptane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism . In oxidation reactions, the benzyloxy group is converted to a carbonyl group via the transfer of oxygen atoms from the oxidizing agent . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(Benzyloxy)cycloheptane: Lacks the bromine atom and has different reactivity and applications.

1-(Benzyloxy)-2-chlorocycloheptane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and chemical properties.

1-(Benzyloxy)-2-iodocycloheptane:

Uniqueness: 1-(Benzyloxy)-2-bromocycloheptane is unique due to the presence of both a benzyloxy group and a bromine atom on a cycloheptane ring

Biological Activity

1-(Benzyloxy)-2-bromocycloheptane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article will explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound can be synthesized through various chemical pathways, including the use of KHSO4-catalyzed reactions that facilitate the formation of similar benzyloxy compounds. The synthetic methods often emphasize green chemistry principles, aiming for high yields and minimal environmental impact .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with structural similarities to this compound. For instance, phenanthridine derivatives have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast carcinoma) and K-562 (chronic myelogenous leukemia). These compounds caused cell-cycle arrest and apoptosis in cancer cells, with some exhibiting EC50 values in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Phenanthridine Derivative 7j | MCF-7 | 3.13 |

| Sanguinarine | K-562 | 6.25 |

| Chelerythrine | MCF-7 | 3.13 |

Note: TBD indicates that specific data for this compound is yet to be determined.

Antibacterial Activity

In addition to its anticancer properties, similar compounds have demonstrated antibacterial activity against various strains, including Bacillus subtilis and Micrococcus luteus. The presence of a benzyloxy group has been correlated with increased antibacterial potency .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacteria | MIC (µM) |

|---|---|---|

| This compound | Bacillus subtilis | TBD |

| Phenanthridine Derivative 7i | Micrococcus luteus | 5.0 |

| Ciprofloxacin | Staphylococcus aureus | 0.26 |

Study on Phenanthridine Derivatives

A study conducted on phenanthridine derivatives revealed that compounds with a benzyloxy substitution exhibited enhanced biological activity. The researchers found that these derivatives not only inhibited cancer cell proliferation but also induced apoptosis through the activation of p53 pathways .

In Vivo Studies

In vivo studies are crucial for validating the therapeutic potential of these compounds. Animal models have been employed to assess the efficacy of related compounds in reducing tumor size and bacterial load, demonstrating promising results that warrant further investigation into the mechanisms of action .

Properties

CAS No. |

90054-73-2 |

|---|---|

Molecular Formula |

C14H19BrO |

Molecular Weight |

283.20 g/mol |

IUPAC Name |

1-bromo-2-phenylmethoxycycloheptane |

InChI |

InChI=1S/C14H19BrO/c15-13-9-5-2-6-10-14(13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |

InChI Key |

XBIDOOKMPYSZCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)Br)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.